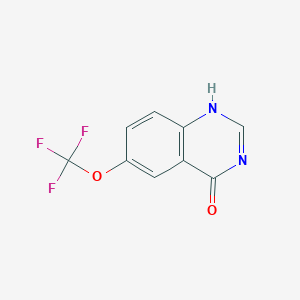![molecular formula C16H9N3O3 B185621 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione CAS No. 72677-30-6](/img/structure/B185621.png)
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione is a complex organic compound characterized by an isoindole-1,3-dione core structure fused with an indole moiety. This compound is part of a broader class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and significant applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction of o-phthalic acids or anhydrides with amines in a solvent like isopropanol (IPA) and water, using a catalyst such as SiO2-tpy-Nb at reflux conditions. This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on maximizing yield and minimizing waste.
Chemical Reactions Analysis
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex isoindoline derivatives, while reduction can yield simpler amine derivatives .
Scientific Research Applications
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to modulate biological pathways. It is also used in the development of photochromic materials and as a polymer additive .
Mechanism of Action
The mechanism of action of 2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of dopamine receptors, making it a potential candidate for antipsychotic agents. Additionally, it has been shown to inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione is unique due to its fused isoindole-1,3-dione and indole structure, which imparts distinct chemical reactivity and biological activity. Similar compounds include 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione and other N-isoindoline-1,3-dione derivatives. These compounds share a similar core structure but differ in their substitution patterns and specific applications .
Properties
CAS No. |
72677-30-6 |
|---|---|
Molecular Formula |
C16H9N3O3 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
2-[(2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C16H9N3O3/c20-14-13(11-7-3-4-8-12(11)17-14)18-19-15(21)9-5-1-2-6-10(9)16(19)22/h1-8H,(H,17,18,20) |
InChI Key |
PKBGCTPSZGZZRK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C4C=CC=CC4=NC3=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


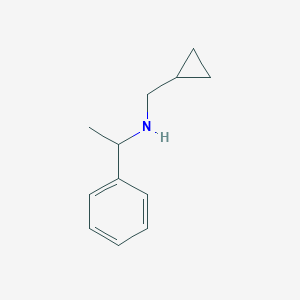
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)

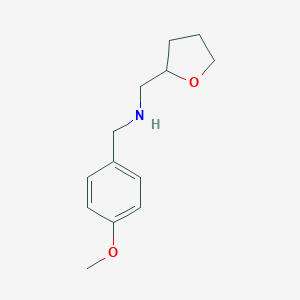
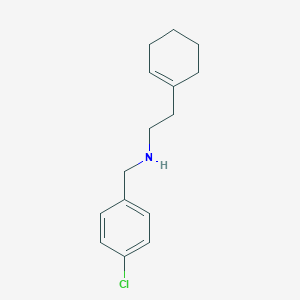
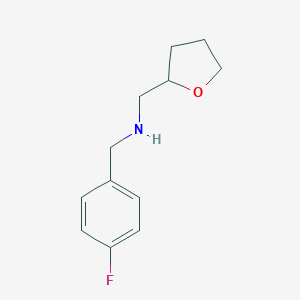


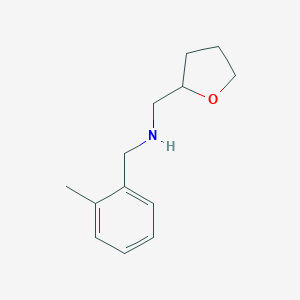
![3-[(4-Chlorophenyl)thio]-1-propanamine](/img/structure/B185559.png)

